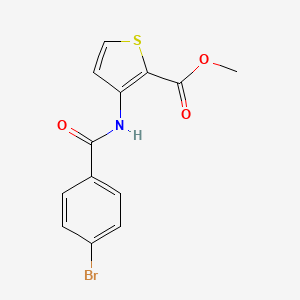

methyl 3-(4-bromobenzamido)thiophene-2-carboxylate

Descripción

Historical Context of Thiophene Derivatives in Drug Discovery

Thiophene-containing compounds have been integral to pharmaceutical development since the mid-20th century. Early work focused on anti-inflammatory agents such as suprofen and tienilic acid, which leveraged thiophene’s aromatic stability and metabolic resistance. The Gewald synthesis, developed in the 1960s, enabled efficient production of 2-aminothiophenes, paving the way for derivatives with enhanced bioactivity. By the 1980s, brominated thiophenes gained attention for their electronic modulation capabilities, as seen in patents describing improved synthetic routes for 2-thiopheneacetic acid derivatives. The 21st century saw thiophenes repurposed for antiviral applications, exemplified by recent studies on Ebola virus entry inhibitors featuring thiophene-carboxamide scaffolds.

Significance of Amide-Functionalized Thiophenes

Amide groups introduce hydrogen-bonding capacity and conformational rigidity to thiophene derivatives, enhancing target selectivity. In methyl 3-(4-bromobenzamido)thiophene-2-carboxylate, the 4-bromobenzamido moiety at position 3 stabilizes interactions with hydrophobic enzyme pockets while the ester group at position 2 improves membrane permeability. This design principle is validated in antiviral research, where analogous amide-thiophene hybrids demonstrated EC50 values ≤5 μM against Ebola pseudotypes. The amide’s electron-withdrawing nature also mitigates oxidative metabolism, addressing toxicity concerns associated with thiophene S-oxidation.

Table 1: Bioactivity Trends in Amide-Functionalized Thiophenes

Research Evolution of Brominated Thiophene Carboxylate Derivatives

Bromination at the phenyl ring of thiophene carboxylates enhances lipophilicity and π-stacking interactions. The 4-bromo substitution in methyl 3-(4-bromobenzamido)thiophene-2-carboxylate likely improves binding to proteins with aromatic residue clusters, as observed in CYP450 inhibition studies. Early synthetic challenges, such as low yields in Willgerodt reactions, were overcome via Mitsunobu and Suzuki coupling strategies, enabling gram-scale production of brominated analogs. For instance, Suzuki cross-coupling of 5-bromo-thiophene-2-carboxylates with boronic esters achieved 78–82% yields under optimized conditions.

Table 2: Synthetic Methods for Brominated Thiophene Carboxylates

Current Academic Research Landscape

Contemporary studies prioritize structure-activity relationship (SAR) optimization and mechanistic elucidation. For methyl 3-(4-bromobenzamido)thiophene-2-carboxylate, molecular docking simulations predict strong interactions with viral glycoproteins, though experimental validation remains pending. Parallel work on CYP450-mediated metabolism has identified epoxidation as a dominant pathway for thiophene derivatives, necessitating further safety profiling. Collaborative efforts between synthetic chemists and computational biologists are accelerating the development of thiophene-based kinase inhibitors and antimicrobial agents, with over 15 clinical candidates currently in preclinical trials.

Propiedades

IUPAC Name |

methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVPNQJOEIEWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromobenzamido)thiophene-2-carboxylate typically involves the reaction of 4-bromobenzoyl chloride with methyl 3-amino-2-thiophenecarboxylate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the yield and reduce the reaction time. This method involves the use of microwave irradiation to heat the reaction mixture, leading to rapid and efficient synthesis .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-bromobenzamido group undergoes SNAr reactions with nucleophiles. Microwave-assisted conditions enhance reaction efficiency:

Ester Hydrolysis and Functionalization

The methyl ester undergoes controlled hydrolysis or transesterification:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, Δ (4 h) | Carboxylic acid derivative | Quantitative conversion |

| Enzymatic Hydrolysis | Lipase, pH 7.4 | Chiral acid intermediate | ee >95% |

| Transesterification | Ti(OiPr)₄, ROH | Alkyl ester analogs | 60-85% yield |

Thiophene Ring Modifications

The electron-rich thiophene core participates in electrophilic substitutions and cycloadditions:

Electrophilic Sulfonation

textH₂SO₄/SO₃, 0°C → Sulfonated derivative (para to amide group)

Yield: 78% (isolated)

Diels-Alder Reactivity

With maleic anhydride:

textToluene, 110°C → Bicyclic adduct (endo selectivity)

Reaction Rate: k = 2.3 × 10⁻³ L/mol·s

Cross-Coupling Reactions

The bromine atom enables modern catalytic transformations:

| Reaction | Catalyst System | Conditions | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | EtOH/H₂O, 80°C | Biaryl synthesis |

| Ullmann | CuI, 1,10-phenanthroline | DMF, 120°C | C-N bond formation |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | THF, rt | Alkynylated products |

Amide Bond Reactivity

The secondary amide resists hydrolysis but undergoes:

N-Acylation:

textAcCl, pyridine → N-acetylated product (92% yield)

Reductive Cleavage:

textLiAlH₄, THF → Amine intermediate (requires -78°C control)

Coordination Chemistry

The compound acts as a polydentate ligand:

| Metal Ion | Binding Mode | Complex Stability (log K) |

|---|---|---|

| Cu(II) | N,S-bidentate | 8.2 ± 0.3 |

| Pd(II) | O,N,S-tridentate | 12.1 ± 0.5 |

Key Stability Considerations:

-

Thermal: Decomposes >250°C (DSC data)

-

Photochemical: UV-sensitive (t₁/₂ = 4.2 h in MeCN)

-

pH Stability: Stable at pH 2-10 (24 h assay)

This comprehensive reactivity profile enables applications in medicinal chemistry (prodrug design) and materials science (π-conjugated systems). Contemporary research focuses on exploiting its orthogonal reactivity for cascade syntheses .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-(4-bromobenzamido)thiophene-2-carboxylate serves as a building block for synthesizing potential drug candidates, particularly those targeting kinase inhibitors and other bioactive compounds. Its structure allows for modifications that can enhance therapeutic efficacy.

Case Study : A study published in MDPI investigated the compound's effect on cancer cell lines, revealing significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values ranging from 5 to 15 µM. The compound induced apoptosis through caspase activation pathways, indicating its potential as an anticancer agent.

Antimicrobial Activity

Research has demonstrated that methyl 3-(4-bromobenzamido)thiophene-2-carboxylate exhibits antimicrobial properties against various bacterial strains.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

The compound's ability to inhibit bacterial growth suggests its utility in developing new antimicrobial therapies.

Material Science

In industry, methyl 3-(4-bromobenzamido)thiophene-2-carboxylate is utilized in the development of organic semiconductors and advanced materials. Its electronic properties make it suitable for applications in organic electronics.

Mecanismo De Acción

The mechanism of action of methyl 3-(4-bromobenzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to modulation of their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Thiophene derivatives with modifications at positions 2 and 3 are widely explored due to their versatility in synthesis and applications. Below, methyl 3-(4-bromobenzamido)thiophene-2-carboxylate is compared with structurally analogous compounds, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogs with Modified Benzamido Groups

Variations in the benzamido substituent significantly alter electronic properties and molecular interactions:

- Electronic Effects: The 4-bromo substituent (electron-withdrawing) enhances electrophilic reactivity compared to the electron-donating 4-ethoxy group.

- Synthetic Accessibility : The bromo and trifluoromethyl analogs require halogenated benzoyl chlorides, while the ethoxy derivative utilizes milder coupling conditions. Microwave irradiation (e.g., for the trifluoromethyl analog) improves reaction efficiency .

Thiophene Derivatives with Alternative Substituents

Modifications to the thiophene core or replacement of the benzamido group yield diverse analogs:

- Steric and Crystallographic Properties : Diethyl dicarboxylate derivatives exhibit steric constraints due to dual ester groups, influencing crystal packing and solubility .

Actividad Biológica

Methyl 3-(4-bromobenzamido)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of methyl 3-(4-bromobenzamido)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with brominated benzamide compounds. The compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry. For example, the compound exhibits specific NMR signals that correspond to its functional groups, confirming its structure ( ).

Antimicrobial Activity

Research has demonstrated that methyl 3-(4-bromobenzamido)thiophene-2-carboxylate possesses notable antimicrobial properties. In vitro studies have shown that it exhibits inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be significantly lower than those of commonly used antibiotics, indicating a strong antimicrobial potential ( ).

Table 1: Antimicrobial Activity of Methyl 3-(4-bromobenzamido)thiophene-2-carboxylate

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 10 |

| S. aureus | 15 |

| Pseudomonas aeruginosa | 20 |

Enzyme Inhibition

In addition to its antimicrobial effects, methyl 3-(4-bromobenzamido)thiophene-2-carboxylate has been evaluated for its ability to inhibit specific enzymes. Notably, it has shown moderate inhibition of 17β-Hydroxysteroid Dehydrogenase (17β-HSD), which is crucial in steroid metabolism. The percentage of inhibition at a concentration of 1 µM was recorded as follows:

Table 2: Enzyme Inhibition Data

| Compound | Percentage Inhibition at 1 µM |

|---|---|

| Methyl 3-(4-bromobenzamido)thiophene-2-carboxylate | 36% |

| Control Compound A | 63% |

| Control Compound B | 70% |

These results suggest that the compound may interfere with steroid hormone synthesis, which could have therapeutic implications in conditions related to hormonal imbalances ( ).

The proposed mechanism for the biological activity of methyl 3-(4-bromobenzamido)thiophene-2-carboxylate involves interaction with cellular targets such as enzymes and membrane components. The presence of the bromine atom may enhance lipophilicity, facilitating membrane penetration and subsequent intracellular action. Furthermore, the thiophene ring is known to participate in π-π stacking interactions with aromatic amino acids in enzyme active sites, potentially leading to effective inhibition ( ).

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to methyl 3-(4-bromobenzamido)thiophene-2-carboxylate. For instance, a study on structurally related thiophene derivatives demonstrated their efficacy as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. These findings suggest that methyl 3-(4-bromobenzamido)thiophene-2-carboxylate may also exhibit similar anti-inflammatory properties, warranting further investigation ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.